molecular formula C16H20N3NaO8S B1603589 Cephalosporin C sodium CAS No. 51762-04-0

Cephalosporin C sodium

Cat. No.: B1603589
CAS No.: 51762-04-0
M. Wt: 437.4 g/mol
InChI Key: HZWLVUKHUSRPCG-BJIHTTGYSA-M
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Description

Cephalosporin C sodium is a type of antibiotic belonging to the cephalosporin class . It was isolated from a fungus of the genus Acremonium and first characterized in 1961 . Although not a very active antibiotic itself, synthetic analogs of cephalosporin C, such as cefalotin, became some of the first marketed cephalosporin antibiotic drugs .


Synthesis Analysis

Cephalosporin C was first isolated by Professor Giuseppe Brotzu in 1948 from the Cephalosporium acremonium microorganism . The filtrate obtained from this microorganism was found to contain three cephalosporins (N, P, and C), and the N and C cephalosporins showed a similar structure to penicillins . In 1955, Abraham and Newton purified this filtrate, which allowed the isolation of Cephalosporin C . The modifications in lateral chains near to the cephalosporin’s nucleus produced many new compounds for clinical use .


Molecular Structure Analysis

This compound has the molecular formula C16H20N3NaO8S.2H2O and a molecular weight of 473.43 . It is semi-synthetic and has great activity against Gram-positive microorganisms and less against Gram-negative .


Chemical Reactions Analysis

Cephalosporin C undergoes hydrolysis in the active site of the L1 metallo-b-lactamase . The differences in reactivity of ten similar cephalosporin compounds are explained by using an extended set of bonding descriptors . The limiting step of the reaction is characterized by the proton transfer to the nitrogen atom of the cephalosporin thiazine ring accompanied with formation of the C4]C3 double bond in its N–C4–C3 fragment .


Physical And Chemical Properties Analysis

This compound forms monoclinic crystals from dilute alcohol . It has a specific rotation of [a]D20 +103° (H2O), a maximum UV absorption at 260 nm (E1%1cm 200), and pKa values of <2.6, 3.1, 9.8 .

Scientific Research Applications

Analytical Method Development

  • Turbidimetric Assay for Cefuroxime Sodium : A study by Vieira et al. (2014) developed a rapid turbidimetric assay for determining the potency of cefuroxime sodium in powder form for injection. This method offers a reliable analytical approach for quality control in the pharmaceutical industry (Vieira, Fiuza, & Salgado, 2014).

  • Raman Spectroscopy for Cephalosporin Solutions : Research by Li et al. (2013) investigated Raman spectroscopy combined with chemometrics for quantifying solutions of cephalosporins like ceftriaxone, cefotaxime sodium, and cefazolin sodium. This method demonstrated high accuracy and can be applied in analytical laboratories (Li, Lin, Shao, & Feng, 2013).

  • Microbiological Assay for Cefazolin Sodium : Pedroso and Salgado (2014) developed a microbiological assay by turbidimetry for cefazolin sodium. It's an efficient, accurate, and low-cost method for cephalosporin analysis in the pharmaceutical industry (Pedroso & Salgado, 2014).

Pharmacokinetic Studies

  • Modeling Ceftiofur Sodium in Dogs : Wang et al. (2019) developed a pharmacokinetic model for Ceftiofur sodium in dogs. This study contributes to understanding the drug's efficacy and safety in treating respiratory and urinary infections in companion animals (Wang, Schneider, Xue, Sun, Qiu, Mochel, & Cao, 2019).

Quantitative Analysis Methods

  • Thin-Layer Chromatography for Cefazolin Sodium : Zimmermann et al. (2017) proposed an eco-friendly method using thin-layer chromatography assisted by digital images for analyzing cefazolin sodium. This innovative method is non-toxic and cost-effective (Zimmermann, Tótoli, Fernandes, & Salgado, 2017).

Comparative Studies

  • Bioequivalence of Ceftiofur Sodium in Cattle : A study by Brown et al. (2000) compared the bioequivalence of ceftiofur sodium in cattle administered intramuscularly or subcutaneously. This research is crucial for understanding the drug's therapeutic efficacy and systemic safety in veterinary medicine (Brown, Chester, Speedy, Hubbard, Callahan, Hamlow, & Hibbard, 2000).

Stability Studies

  • Stability of Ceftiofur Sodium : Dołhań et al. (2018) conducted a comprehensive evaluation of the stability of Ceftiofur sodium in both solid phase and aqueous solutions. This study is significant for determining storage conditions and preparation for administration in veterinary medicine (Dołhań, Sobczak, Muszalska, Medenecka, Garbacki, Tomczak, & Jelińska, 2018).

Microbial Interaction Studies

  • Antimicrobial Actions of Cephalosporins : Yang et al. (2008) utilized microcalorimetry to study the effects of cephalosporins (like cefazolin sodium) on E. coli growth. This approach provides insights into the antibacterial activity of cephalosporins (Yang, Xu, Sun, Zhao, & Song, 2008).

Infection Imaging

Allergy Research

Mechanism of Action

Cephalosporin C acts by inhibiting penicillin-binding proteins . It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Safety and Hazards

Cephalosporin-manufacturing pharmaceutical industries often suffer from improper treatment and disposal due to the presence of cephalosporins at high concentration .

Future Directions

Cephalosporin C serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms . Research about analytical methods for Cephalosporin C focusing on green analytical chemistry is of great importance and could optimize its analysis in pharmaceutical industries and help to guarantee the quality of the product .

Biochemical Analysis

Biochemical Properties

Cephalosporin C sodium interacts with various enzymes and proteins in biochemical reactions. It acts by inhibiting penicillin-binding proteins , which are essential for the synthesis of the bacterial cell wall. This interaction disrupts cell wall synthesis, leading to the death of the bacteria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of the bacterial cell wall, which is crucial for maintaining the structural integrity of the cell . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting penicillin-binding proteins . These proteins are involved in the final transpeptidation step in the synthesis of the peptidoglycan layer of the bacterial cell wall .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It strongly absorbs ultraviolet light, is stable to acid, is non-toxic, and has in vivo activity in mice . The extent of extraction of this compound was small due to its high hydrophilicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is the product of the biosynthesis pathway of third-generation cephalosporins . This process involves the exchange of acetyl CoA into DAC .

Properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWLVUKHUSRPCG-BJIHTTGYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-24-5 (Parent)
Record name Cephalosporin C sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20199687
Record name Cephalosporin C sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-04-0
Record name Cephalosporin C sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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